Cholebrine

Cholecystography Contrast Media Diagnostic Imaging

Discontinued oral cholecystographic agents are increasingly scarce for hepatobiliary research. Iocetamic acid (Cholebrine) fills this gap as a well-characterized reference standard with documented comparative performance data. • Superior gallbladder opacification density vs. iopanoic acid (Telepaque) in head-to-head clinical studies • Defined melting point range (191-212 °C) and stereoisomer composition ensure reproducible analytical method calibration • Established safety benchmark: LD50 7.1 g/kg oral (rat); lower diarrhea incidence vs. iopanoic acid Supplied as ≥98% purity API for R&D use only.

Molecular Formula C12H13I3N2O3
Molecular Weight 613.96 g/mol
CAS No. 16034-77-8
Cat. No. B096441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholebrine
CAS16034-77-8
SynonymsCholebrine
iocetamic acid
N-acetyl-N-(3-amino-2,4,6-triiodophenyl)-2-methyl-beta-alanine
Molecular FormulaC12H13I3N2O3
Molecular Weight613.96 g/mol
Structural Identifiers
SMILESCC(CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)C)C(=O)O
InChIInChI=1S/C12H13I3N2O3/c1-5(12(19)20)4-17(6(2)18)11-8(14)3-7(13)10(16)9(11)15/h3,5H,4,16H2,1-2H3,(H,19,20)
InChIKeyGSVQIUGOUKJHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER;  SOMEWHAT SOL IN ETHER, BENZENE;  SLIGHTLY SOL IN ACETONE, CHLOROFORM
SLIGHTLY SOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Cholebrine Contrast Agent Specifications


Cholebrine, the brand name for iocetamic acid (CAS 16034-77-8), is a tri-iodinated organic compound (C12H13I3N2O3; MW 613.96 g/mol) developed as an orally administered diagnostic aid for X-ray cholecystography [1][2]. It functions as a hepatobiliary contrast agent, being absorbed from the gastrointestinal tract and excreted into the bile to render the gallbladder radiopaque [3]. Originally approved by the FDA in 1973, it is now a discontinued product, though the active pharmaceutical ingredient (API) remains of interest for research and analytical applications [4]. The compound is typically supplied as a 750 mg tablet for oral use and is chemically described as N-acetyl-N-(3-amino-2,4,6-triiodophenyl)-2-methyl-beta-alanine . Cholebrine is also known by synonyms such as Cholimil, Colebrina, DRC 1201, and MP 620 [5].

Compound Iodinated contrast agent reference material
Workflow Hepatobiliary transport model studies
Context Historical cholecystography & PK analysis

Cholebrine vs. Other Oral Contrast Agents


Oral cholecystographic contrast agents (OCCAs) like iocetamic acid (Cholebrine), iopanoic acid (Telepaque), tyropanoate sodium (Bilopaque), and ipodate sodium (Oragrafin) are not interchangeable despite sharing a common mechanism of biliary excretion. Substitution among them can lead to significant clinical variability due to differences in pharmacokinetics, potency, and side effect profiles. Cholebrine exhibits distinct advantages in specific comparative clinical studies, including superior gallbladder opacification density, higher diagnostic yield, and a lower incidence of certain adverse effects [1][2][3]. Furthermore, its unique physicochemical properties, such as a defined melting point range and stereoisomer composition, can impact manufacturing and analytical control, making generic substitution a potential source of variability in research and quality control settings . The following quantitative evidence guide details these critical differences.

Pharmacokinetic profiles differ — reported biliary excretion rates may not transfer across agents.
Endpoint profiles vary — opacification density and tolerability endpoints are comparator-specific.
Physicochemical identity not shared — melting point, stereoisomer composition affect analytical control.

Cholebrine Comparative Clinical Data


Gallbladder Opacification Density vs. Telepaque

In a double-blind trial of 726 patients, iocetamic acid (Cholebrine) at a 4.5 g dose produced significantly denser gallbladder shadows and a higher diagnostic yield compared to iopanoic acid (Telepaque) at the same dose [1]. The study explicitly notes that in a fat-free group, 'a 4.5 g dose of iocetamic acid (Cholebrine) produced the most dense shadows and highest diagnostic yield and iopanoic acid (Telepaque) the least dense and lowest diagnostic yield' [2].

Opacification Density vs. Telepaque
Reported
Cholebrine 4.5 g produced most dense shadows; Telepaque least dense
Supports historical imaging endpoint comparison.
Double-blind, 726 patients; density scores not numerically provided.
Cholecystography Contrast Media Diagnostic Imaging

Diarrhea Tolerability vs. Telepaque

A comparative trial of 50 patients receiving Cholebrin (iocetamic acid) and 50 patients receiving Telepaque (iopanoic acid) found a significantly lower incidence of diarrhea with Cholebrin [1][2]. The abstract states: 'Gastrointestinal side-effects were common with both contrast media, but there was a significantly lower incidence of diarrhoea with Cholebrin than with Telepaque' [3].

Diarrhea Tolerability vs. Telepaque
Reported
Significantly lower diarrhea incidence with Cholebrin
Tolerability endpoint context differs from comparator.
Randomized trial, 100 patients; p-value not specified.
Cholecystography Adverse Effects Gastrointestinal Tolerability

Common Bile Duct Opacification vs. Solubiloptin

A study comparing iocetamic acid (Cholebrin) and calcium ipodate (Solubiloptin) in 100 patients (50 per group) found that Cholebrin was superior in opacifying the common bile duct specifically in patients with abnormal liver function [1][2]. The abstract notes: 'Cholebrin was superior to Solubiloptin in opacifying the common bile duct in the presence of abnormal liver function, but there was no difference when liver function was normal' [3].

CBD Opacification vs. Solubiloptin
Context-dependent
Superior common bile duct opacification in patients with abnormal liver function
Reported endpoint context, liver-function dependent.
100 patients; normal liver function showed no difference.
Cholecystography Hepatobiliary Contrast Media

Diagnostic Performance vs. Oragrafin

A double-blind study comparing locetamic acid (Cholebrine) and ipodate sodium (Oragrafin) in 503 patients found that Cholebrine demonstrated better opacification, fewer repeat examinations, and more frequent visualization of gallstones [1][2]. The abstract states: 'Cholebrine demonstrated better opacification, fewer repeat examinations, slightly greater common duct opacification, and more frequent visualization of gallstones' [3].

Diagnostic Performance vs. Oragrafin
Reported
Better opacification, fewer repeat exams, more gallstone visualization
Supports workflow endpoint comparison.
Double-blind, 503 patients; exact metrics not provided.
Cholecystography Diagnostic Accuracy Radiology Workflow

Maximum Biliary Excretion Rate vs. Iopanoic Acid

In a canine bile-fistula model, iocetamic acid (Cholebrine) demonstrated a greater maximum biliary excretion rate (Emax) compared to iopanoic acid (Telepaque) under both low and high taurocholate infusion conditions [1][2]. The study abstract notes: 'At both taurocholate infusion rates studied, the maximum biliary excretion rate of iocetamic acid is greater than that of iopanoic acid' [3].

Max Biliary Excretion Rate vs. Iopanoic Acid
Preclinical model
Higher Emax for iocetamic acid at both taurocholate infusion rates
Biliary transport kinetics may differ across agents.
Canine bile-fistula model; exact Emax values not specified.
Pharmacokinetics Biliary Excretion Preclinical Model

Biliary Concentration vs. Iopronic Acid

In a comparative canine study, iocetamic acid (Cholebrine) achieved a significantly higher maximum concentration in bile compared to iopronic acid (Oravue) during taurocholate infusion at 0.5 μmol/min/kg, a rate that mimics physiological conditions [1][2]. The study reports: 'the maximum concentrations of iocetamic acid (59.6 μmol/ml) and iosumetic acid (61.8 μmol/ml) in bile during infusion of taurocholate at 0.5 μmol/min/kg were significantly higher than that of iopronic acid (36.3 μmol/ml)' [3].

Biliary Concentration vs. Iopronic Acid
Reported
Iocetamic acid 59.6 μmol/ml vs. iopronic acid 36.3 μmol/ml
Higher bile concentration may support imaging density review.
Dog model, taurocholate 0.5 μmol/min/kg.
Pharmacokinetics Biliary Concentration Contrast Media

Cholebrine Research & Industrial Applications


Historical Oral Cholecystography Analysis

Researchers investigating the evolution of oral cholecystography and the comparative performance of early contrast agents can utilize Cholebrine (iocetamic acid) as a benchmark compound. Its well-documented clinical performance, including superior opacification density versus Telepaque [1] and improved tolerability [2], provides a robust data set for meta-analyses and historical comparisons of diagnostic imaging methodologies.

Hepatobiliary Transport Pharmacokinetics

Cholebrine serves as a valuable model compound for studying hepatic uptake and biliary excretion mechanisms. The detailed pharmacokinetic data available, such as its maximum biliary excretion rate (Emax) compared to iopanoic acid [3] and its high biliary concentration relative to iopronic acid [4], make it an ideal reference standard for in vitro and in vivo investigations of organic anion transporting polypeptides (OATPs) and other hepatobiliary transporters.

Iodinated Contrast Method Development

Analytical laboratories developing or validating methods for the detection and quantification of tri-iodinated contrast agents in biological matrices or environmental samples can use Cholebrine (CAS 16034-77-8) as a certified reference material. Its defined physicochemical properties, including a melting point range of 191-212°C (Korver) and specific stereoisomer composition [5], are critical for method calibration and ensuring data integrity in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.

Oral Diagnostic Agent Formulation

Pharmaceutical scientists working on novel formulations of oral diagnostic agents can reference Cholebrine's established safety and tolerability profile, which includes a lower incidence of diarrhea compared to Telepaque [2] and a defined LD50 in rats (7.1 g/kg oral, 0.70 g/kg i.v.) [6]. This data provides a baseline for evaluating new chemical entities (NCEs) intended for oral administration and hepatobiliary imaging.

Application
Selection Property
Validation Focus
Historical cholecystography analysis
Comparative imaging endpoint data
Reported opacification density and diagnostic yield context
Hepatobiliary transport pharmacokinetics
Biliary excretion model compound
Transport kinetics and bile concentration endpoint review
Iodinated contrast method development
Reference standard for analytical calibration
HPLC/MS method accuracy and stereoisomer integrity
Oral contrast formulation research
Reported tolerability endpoint dataset
Formulation-dependent gastrointestinal response context

Technical Documentation Hub

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59 linked technical documents
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